tert-Butyl 1H,1H,9H-perfluorononyl carbonate
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Overview
Description
tert-Butyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound with the molecular formula C_14H_15F_9O_3 and a molecular weight of 532.22 g/mol . This compound is characterized by the presence of a tert-butyl group and a perfluorononyl chain, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of tert-Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of tert-butyl alcohol with 1H,1H,9H-perfluorononyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of biological systems, particularly in the development of fluorinated drugs and biomolecules.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of tert-Butyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with molecular targets through its fluorinated chain and carbonate group. The perfluorononyl chain imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of biomolecules. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further interact with biological pathways .
Comparison with Similar Compounds
tert-Butyl 1H,1H,9H-perfluorononyl carbonate can be compared with other fluorinated carbonates, such as:
- tert-Butyl 1H,1H,7H-perfluoroheptyl carbonate
- tert-Butyl 1H,1H,11H-perfluoroundecyl carbonate These compounds share similar structural features but differ in the length of the perfluorinated chain, which affects their chemical properties and applications. This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C14H12F16O3 |
---|---|
Molecular Weight |
532.22 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H12F16O3/c1-7(2,3)33-6(31)32-4-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)5(15)16/h5H,4H2,1-3H3 |
InChI Key |
AMJRBYGDBCIRHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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